molecular formula C10H15ClN2O2 B2822653 n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride CAS No. 263410-02-2

n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride

Cat. No.: B2822653
CAS No.: 263410-02-2
M. Wt: 230.69
InChI Key: OKIFTOBILLQGGZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(2-aminoethoxy)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIFTOBILLQGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride typically involves the reaction of 2-(2-aminoethoxy)aniline with acetic anhydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-(2-(2-aminoethoxy)phenyl)acetamide hydrochloride
  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 287.76 g/mol

Pharmacological Studies

This compound exhibits various pharmacological activities, making it a candidate for drug development.

Anticonvulsant Activity

Research indicates that derivatives of phenylacetamides, including this compound, have been evaluated for their anticonvulsant properties. A study synthesized several derivatives and tested them in animal models for their efficacy against seizures. The results showed promising anticonvulsant activity, particularly in the maximal electroshock (MES) test, which is a standard model for assessing the efficacy of antiepileptic drugs .

Cancer Research

The compound has been investigated for its potential as an anti-cancer therapeutic. It is activated by reactive oxygen species (ROS), which are often elevated in cancerous tissues. This selectivity allows for targeted therapy, minimizing damage to healthy cells while effectively killing cancer cells .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions can be pivotal in developing treatments for neuropsychiatric disorders .

Case Study 1: Anticonvulsant Efficacy

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models. The study highlighted that modifications to the amide structure could enhance efficacy against seizures .

Results Summary:

Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity Observed
203050No
223025Yes

Case Study 2: Cancer Therapeutics Development

In a study focusing on ROS-activated compounds, this compound was identified as a selective agent against certain cancer cell lines. The study reported that the compound induced apoptosis in cancer cells while sparing normal cells .

Results Summary:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)15>10
HeLa (Cervical Cancer)20>8

Mechanism of Action

The mechanism of action of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

N-[3-(2-Aminoethoxy)phenyl]acetamide Hydrochloride

  • Key Difference : Substitution at the phenyl ring’s 3-position instead of 2-position.
  • The 3-isomer exhibits distinct pharmacokinetics due to differences in dipole moments and logP values .

Functional Group Variations

(a) N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide Hydrochloride
  • Structure : Bromine at the phenyl 2-position and a furan-containing side chain.
  • Properties : Increased molecular weight (345.62 g/mol) and lipophilicity compared to the target compound. The bromine atom enhances halogen bonding, favoring interactions with hydrophobic pockets in enzymes .
(b) N-(2-Aminoethyl)-2-(4-(2,6-Dioxopurinyl)phenoxy)acetamide Hydrochloride
  • Structure: Incorporates a purine-dione moiety and phenoxy group.
  • Applications : Designed for anticancer activity via inhibition of purine metabolism enzymes. The extended conjugated system allows for π-π stacking with DNA bases .
(c) 2,2-Dichloro-N-(2,3-Dimethylphenyl)acetamide
  • Structure : Dichloroacetamide with methyl substituents on the phenyl ring.
  • Impact : Chlorine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The methyl groups improve metabolic stability but reduce solubility .

Pharmacological Analogues

Acetyl Fentanyl (Hydrochloride)

  • Structure : Contains a piperidinyl group and phenylacetamide backbone.
  • Activity: Binds to opioid receptors with high affinity.

N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride

  • Structure : Piperidine ring fused to the phenyl group.
  • Properties: The basic piperidine nitrogen enhances blood-brain barrier penetration, contrasting with the target compound’s aminoethoxy group, which prioritizes peripheral tissue targeting .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound C₁₀H₁₅ClN₂O₂ 2-Aminoethoxy, acetamide 230.70 Drug intermediate, hydrogen bonding
N-[3-(2-Aminoethoxy)phenyl]acetamide HCl C₁₀H₁₄ClN₂O₂ 3-Aminoethoxy, acetamide 228.69 Altered receptor binding kinetics
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide HCl C₁₃H₁₄BrClN₂O₂ Bromophenyl, furan-methylamino 345.62 Halogen bonding, enzyme inhibition
Acetyl Fentanyl HCl C₂₁H₂₅ClN₂O₂ Piperidinyl, phenylacetamide 368.89 Opioid receptor agonist
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide C₁₀H₁₁Cl₂NO Dichloro, dimethylphenyl 232.10 Electrophilic reactivity, agrochemicals

Research Findings and Trends

  • Solubility: The aminoethoxy group in the target compound improves aqueous solubility (logP ~1.2) compared to non-polar analogues like dichloroacetamides (logP ~3.5) .
  • Biological Activity: Limited cytotoxicity data exist for the target compound, but structural analogues with electron-withdrawing groups (e.g., Cl, Br) show enhanced antiproliferative effects in vitro .
  • Synthetic Utility: The aminoethoxy moiety is frequently leveraged in prodrug designs for controlled release via enzymatic cleavage .

Biological Activity

N-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride, also known as a derivative of acetamide, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C10H14ClN2O2C_{10}H_{14}ClN_2O_2 and a molecular weight of 216.70 g/mol. Its structure includes an aminoethoxy group attached to a phenyl ring, which is crucial for its biological interactions.

The mechanism of action for this compound involves several biochemical pathways:

  • Hydrogen Bonding : The aminoethoxy group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.
  • π-π Interactions : The phenyl ring may participate in π-π interactions, modulating the compound's biological activity.
  • Biochemical Pathways : These interactions can affect neurotransmitter systems and enzyme activities, contributing to its pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, particularly in models of epilepsy. The structure-activity relationship studies highlight the importance of functional groups in enhancing efficacy against seizures .
  • Antimicrobial Potential : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its antimicrobial activity is influenced by the lipophilicity of the substituents on the phenyl ring, which facilitates membrane penetration .
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticonvulsant Screening : In a study involving various acetamide derivatives, this compound was evaluated for its anticonvulsant activity using the maximal electroshock (MES) test. Results indicated significant protective effects against seizures at specific dosages .
  • Antimicrobial Testing : A series of chloroacetamides were tested for antimicrobial activity, revealing that compounds with similar structural features to this compound exhibited varying degrees of effectiveness against different microbial strains. These findings emphasize the importance of molecular structure in determining biological efficacy .

Comparative Analysis

The following table summarizes key similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[3-(2-aminoethoxy)phenyl]acetamideC₁₀H₁₅ClN₂O₂Similar aminoethoxy substitutionEnzyme inhibition
N-(4-acetamidophenyl)-2-amino-acetamide hydrochlorideC₁₁H₁₄ClN₂O₂Contains an acetamido groupStudied for pharmacological properties
N-[4-chlorophenyl]acetamideC₉H₈ClNChlorinated derivativePotential reactivity due to chlorine

Q & A

Q. What analytical workflows are robust for quantifying degradation products?

  • LC-MS/MS : Detects trace impurities (LOQ: 0.1–1 ng/mL) .
  • Forced degradation studies : Expose compound to heat/light/oxidizers and profile degradation pathways .

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